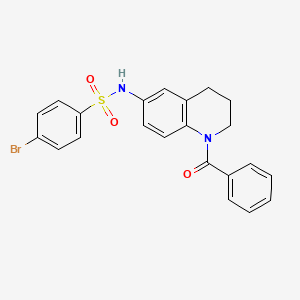
N-mesityl-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide
Overview
Description
N-mesityl-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide, commonly known as MMB-CHMINACA, is a synthetic cannabinoid that belongs to the indazole family. It is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis. MMB-CHMINACA was first synthesized in 2014 and has since gained popularity among recreational drug users due to its high potency and availability.
Mechanism of Action
MMB-CHMINACA exerts its effects by binding to the CB1 receptor, which is primarily expressed in the brain and central nervous system. This binding activates the receptor and triggers a cascade of biochemical events that lead to the release of neurotransmitters such as dopamine and serotonin. These neurotransmitters are responsible for the euphoric and psychoactive effects of MMB-CHMINACA.
Biochemical and Physiological Effects:
MMB-CHMINACA has been found to produce a range of biochemical and physiological effects in animal studies. These include increased locomotor activity, decreased body temperature, and reduced pain sensitivity. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
MMB-CHMINACA has several advantages as a research tool, including its high potency and selectivity for the CB1 receptor. However, it also has several limitations, including its potential for abuse and the lack of long-term safety data. Researchers should exercise caution when working with MMB-CHMINACA and follow appropriate safety protocols.
Future Directions
There are several future directions for research on MMB-CHMINACA. These include further studies on its pharmacological properties and potential therapeutic applications, as well as investigations into its long-term safety and potential for abuse. Additionally, there is a need for the development of more selective and safer synthetic cannabinoids for use in research and clinical settings.
Scientific Research Applications
MMB-CHMINACA has been extensively studied for its pharmacological properties and potential therapeutic applications. It has been found to have a high affinity for the CB1 receptor and a moderate affinity for the CB2 receptor. This makes it a potential candidate for the treatment of various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia.
properties
IUPAC Name |
2-[1-[(2-methoxyphenyl)methyl]imidazol-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-15-11-16(2)21(17(3)12-15)24-20(26)14-28-22-23-9-10-25(22)13-18-7-5-6-8-19(18)27-4/h5-12H,13-14H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBBYDMLLZHUGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CN2CC3=CC=CC=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B3311465.png)
![N-(2,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3311471.png)
![N-(2-ethyl-6-methylphenyl)-2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3311479.png)
